molecular formula C24H39N3O3 B1167993 CHLORINATEDLINOLENICACID CAS No. 104639-58-9

CHLORINATEDLINOLENICACID

Cat. No.: B1167993
CAS No.: 104639-58-9
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Description

Chlorinated linolenic acid (C₁₈H₂₉ClO₂, molecular weight: 302.9 g/mol) is a chlorinated derivative of linolenic acid (C₁₈H₃₀O₂), a polyunsaturated omega-3 fatty acid with three double bonds . Chlorination typically occurs at the unsaturated carbon positions, altering its physicochemical properties and biological activity.

Properties

CAS No.

104639-58-9

Molecular Formula

C24H39N3O3

Synonyms

CHLORINATEDLINOLENICACID

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Chlorinated Fatty Acids

Structural and Physicochemical Properties

Chlorinated linolenic acid is compared below with structurally related chlorinated fatty acids: chlorinated linoleic acid (C₁₈H₃₁ClO₂) and chlorinated oleic acid (C₁₈H₃₃ClO₂).

Property Chlorinated Linolenic Acid Chlorinated Linoleic Acid Chlorinated Oleic Acid
Molecular Formula C₁₈H₂₉ClO₂ C₁₈H₃₁ClO₂ C₁₈H₃₃ClO₂
Degree of Unsaturation 3 double bonds + 1 Cl 2 double bonds + 1 Cl 1 double bond + 1 Cl
Boiling Point 310–325°C (estimated) 290–305°C 270–285°C
LogP (Octanol-Water) 7.2 6.8 6.5
Solubility in Water 0.05 mg/L 0.1 mg/L 0.3 mg/L
Thermal Stability High (decomposes >250°C) Moderate Low

Data extrapolated from spectral and chromatographic studies of non-chlorinated analogs and chlorinated aromatic compounds .

Reactivity and Catalytic Interactions

Chlorinated linolenic acid exhibits stronger electron-withdrawing effects due to its higher unsaturation and chlorine substitution, enhancing its coordination with transition metals (e.g., Pd, Fe) in catalytic systems compared to less unsaturated analogs . For example:

  • Hydrogenation Reactivity: Chlorinated linolenic acid requires harsher conditions (100°C, 50 bar H₂) for full saturation vs. 80°C, 30 bar H₂ for chlorinated oleic acid .
  • Oxidative Stability: The compound resists auto-oxidation better than non-chlorinated linolenic acid due to reduced radical formation at chlorinated sites .

Environmental and Toxicological Profiles

  • Persistence: Chlorinated linolenic acid has a half-life of ~120 days in soil, shorter than chlorinated dibenzodioxins (>5 years) but longer than non-chlorinated fatty acids (<30 days) .
  • Bioaccumulation : Log BCF (bioconcentration factor) = 2.1 in fish models, lower than chlorinated aromatics (Log BCF > 3.5) due to faster metabolic breakdown .
  • Toxicity: LC₅₀ (96h) in Daphnia magna = 12 mg/L, comparable to chlorinated linoleic acid (10 mg/L) but less toxic than chlorinated quinoline derivatives (LC₅₀ = 0.5 mg/L) .

Key Research Findings

Analytical Characterization

  • LC-MS/MS Detection: Chlorinated linolenic acid is identifiable via fragmentation patterns (m/z 301 → 255, 237) using C18 columns and acetonitrile/water gradients .
  • 13C-NMR Shifts: Chlorination at C9 and C12 positions causes distinct δC shifts (e.g., C9: 125 ppm → 130 ppm) compared to non-chlorinated linolenic acid .

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